(2,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol
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Overview
Description
(2,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol is an organic compound that belongs to the class of aromatic alcohols It features a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and a thiophene ring substituted with a methyl group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol typically involves the reaction of 2,4-dimethylbenzaldehyde with 5-methylthiophene-2-carboxylic acid in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: (2,4-Dimethylphenyl)(5-methylthiophen-2-yl)ketone.
Reduction: (2,4-Dimethylphenyl)(5-methylthiophen-2-yl)methane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethylphenyl)(5-methylthiophen-2-yl)methane: Similar structure but lacks the hydroxyl group.
(2,4-Dimethylphenyl)(5-methylthiophen-2-yl)ketone: Similar structure but contains a carbonyl group instead of a hydroxyl group.
(2,4-Dimethylphenyl)(5-methylthiophen-2-yl)carboxylic acid: Similar structure but contains a carboxyl group instead of a hydroxyl group.
Uniqueness
(2,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol is unique due to the presence of both a phenyl and a thiophene ring, each substituted with methyl groups, and the hydroxyl group attached to the methanol moiety. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-(5-methylthiophen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16OS/c1-9-4-6-12(10(2)8-9)14(15)13-7-5-11(3)16-13/h4-8,14-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHYMMZSOMSRHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CC=C(S2)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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